molecular formula C5H5N3O3 B14236036 N-(2-Amino-3,4-dioxocyclobut-1-en-1-yl)urea CAS No. 428499-95-0

N-(2-Amino-3,4-dioxocyclobut-1-en-1-yl)urea

Cat. No.: B14236036
CAS No.: 428499-95-0
M. Wt: 155.11 g/mol
InChI Key: KGXFMPYNVAAXAD-UHFFFAOYSA-N
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Description

N-(2-Amino-3,4-dioxocyclobut-1-en-1-yl)urea is a compound that belongs to the family of squaramides, which are derivatives of squaric acid. Squaramides are known for their unique structural properties, including a rigid cyclobutene ring and the presence of both carbonyl and amino groups. These properties make squaramides, including this compound, valuable in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-3,4-dioxocyclobut-1-en-1-yl)urea typically involves the reaction of squaric acid derivatives with amines. One common method involves the reaction of dimethyl squarate with an amine, such as 4-aminobenzoic acid, in a solvent like methanol. The reaction is usually carried out at room temperature for 24 hours, resulting in the formation of the desired squaramide compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-3,4-dioxocyclobut-1-en-1-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the carbonyl groups, leading to the formation of alcohols or other reduced forms.

    Substitution: The amino and carbonyl groups can participate in substitution reactions, where other functional groups replace the existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(2-Amino-3,4-dioxocyclobut-1-en-1-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Amino-3,4-dioxocyclobut-1-en-1-yl)urea involves its ability to form hydrogen bonds and interact with various molecular targets. The compound’s rigid structure and functional groups allow it to bind to specific sites on enzymes or receptors, modulating their activity. This binding can lead to changes in biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-Amino-3,4-dioxocyclobut-1-en-1-yl)urea include other squaramides, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific amino group, which enhances its ability to form hydrogen bonds and interact with biological targets. This makes it particularly valuable in medicinal chemistry and biochemical research.

Properties

CAS No.

428499-95-0

Molecular Formula

C5H5N3O3

Molecular Weight

155.11 g/mol

IUPAC Name

(2-amino-3,4-dioxocyclobuten-1-yl)urea

InChI

InChI=1S/C5H5N3O3/c6-1-2(8-5(7)11)4(10)3(1)9/h6H2,(H3,7,8,11)

InChI Key

KGXFMPYNVAAXAD-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=O)C1=O)NC(=O)N)N

Origin of Product

United States

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